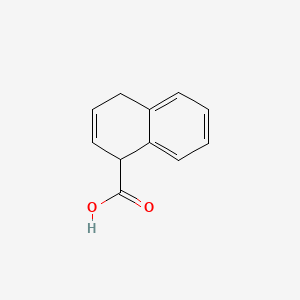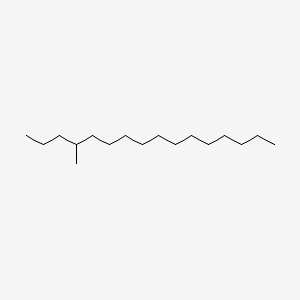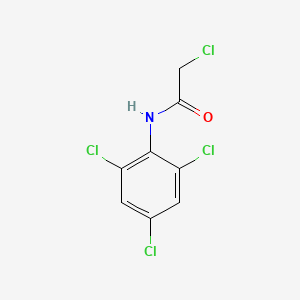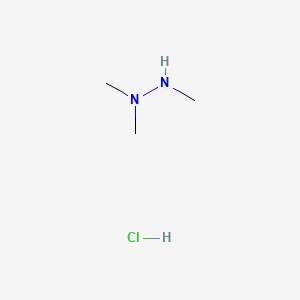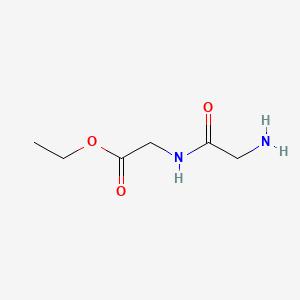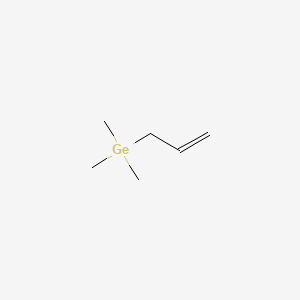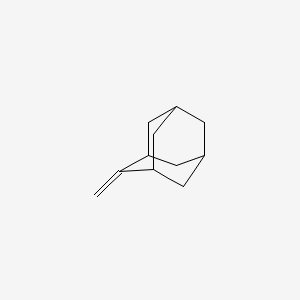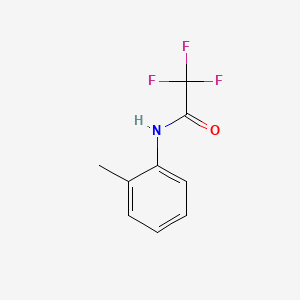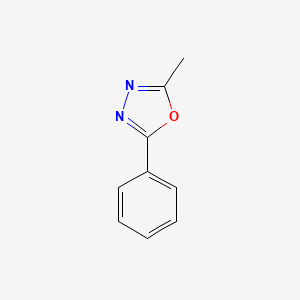
1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
“1-(4-chlorobenzyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” would consist of a pyrazole ring attached to a benzyl group with a chlorine substituent. The exact structure would depend on the specific locations of these groups within the molecule .
Chemical Reactions Analysis
As a pyrazole derivative, “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” could potentially undergo a variety of chemical reactions. The chlorine atom on the benzyl group might make it susceptible to nucleophilic substitution reactions . The pyrazole ring could potentially participate in various reactions typical of aromatic heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-chlorobenzyl)-1H-pyrazol-3-amine” would depend on its specific structure. For example, the presence of the polar amine group and the polarizable chlorine atom might influence its solubility properties .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Various synthetic techniques have been developed to prepare 1-(4-chlorobenzyl)-1H-pyrazol-3-amine derivatives. These techniques often involve nucleophilic substitution reactions, microwave irradiation, and reactions under solvent-free conditions. These methods aim to enhance the efficiency, yield, and environmental friendliness of the synthesis process (Yu et al., 2013).
Characterization and Structural Analysis : The synthesized compounds are characterized using various analytical techniques, including FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These analyses confirm the structure of the compounds and provide insights into their physical and chemical properties (Titi et al., 2020).
Biological Activities
Antitumor Activities : Some derivatives have shown promising biological activity against cancer cells. The origin of biological activity, particularly against breast cancer, has been confirmed through theoretical and experimental studies (Titi et al., 2020).
Antimicrobial Activities : The compounds exhibit significant antimicrobial activities, including antifungal and antibacterial properties. This broad spectrum of bioactivity suggests their potential as pharmacophores for developing new antimicrobial agents (Titi et al., 2020).
Chemical Reactivity and Applications
C-H Amination Reactions : The compound and its derivatives have been employed in intramolecular C-H amination reactions, leading to the formation of pyrazolines and other heterocyclic compounds. These reactions are pivotal in the synthesis of complex organic molecules with potential pharmaceutical applications (Hong et al., 2015).
Catalysis : Studies have shown that these compounds can be used as ligands in catalytic reactions, including asymmetric allylic amination. This application underscores their utility in synthetic organic chemistry, particularly in enantioselective synthesis (Togni et al., 1996).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For example, indole derivatives have been associated with antiviral, anti-inflammatory, and anticancer activities, suggesting their involvement in related biochemical pathways .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRKUAPJKJGTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350100 | |
| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |
CAS RN |
925154-93-4 | |
| Record name | 1-(4-chlorobenzyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


